2,4-Dimethyl-6-propoxybenzaldehyde
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Overview
Description
2,4-Dimethyl-6-propoxybenzaldehyde is an organic compound with the molecular formula C12H16O2. It is a derivative of benzaldehyde, characterized by the presence of two methyl groups and a propoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-propoxybenzaldehyde typically involves the alkylation of 2,4-dimethylbenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-6-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and propoxy groups can participate in electrophilic substitution reactions, allowing for further functionalization of the benzene ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst
Major Products Formed:
Oxidation: 2,4-Dimethyl-6-propoxybenzoic acid.
Reduction: 2,4-Dimethyl-6-propoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
2,4-Dimethyl-6-propoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the manufacture of specialty chemicals and as a fragrance ingredient in the perfume industry .
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-propoxybenzaldehyde is primarily related to its ability to interact with biological molecules through its aldehyde group. This interaction can lead to the formation of Schiff bases with amino groups in proteins, potentially altering their function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane integrity and function .
Comparison with Similar Compounds
2,4-Dimethylbenzaldehyde: Lacks the propoxy group, resulting in different chemical properties and reactivity.
4-Propoxybenzaldehyde: Lacks the methyl groups, leading to variations in its physical and chemical behavior.
2,6-Dimethyl-4-propoxybenzaldehyde: Similar structure but different substitution pattern, affecting its reactivity and applications
Uniqueness: 2,4-Dimethyl-6-propoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2,4-dimethyl-6-propoxybenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-4-5-14-12-7-9(2)6-10(3)11(12)8-13/h6-8H,4-5H2,1-3H3 |
InChI Key |
OWLIVODTOOZGOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CC(=C1C=O)C)C |
Origin of Product |
United States |
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